REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].[NH2:9][C:10]1[C:11]([N+:19]([O-])=O)=[C:12]([CH3:18])[C:13]([Cl:17])=[C:14]([Cl:16])[CH:15]=1.C(=O)(O)[O-].[K+]>O.CO>[NH2:19][C:11]1[C:10]([NH2:9])=[CH:15][C:14]([Cl:16])=[C:13]([Cl:17])[C:12]=1[CH3:18] |f:0.1.2,4.5|
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Name
|
|
Quantity
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94 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
39.7 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=C(C1)Cl)Cl)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
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Type
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EXTRACTION
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Details
|
the resulting suspension extracted with ethyl acetate (total of 700mi)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C=C1N)Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.1 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |